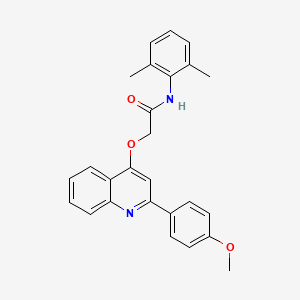

N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

CAS No.: 1114658-20-6

Cat. No.: VC5918263

Molecular Formula: C26H24N2O3

Molecular Weight: 412.489

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1114658-20-6 |

|---|---|

| Molecular Formula | C26H24N2O3 |

| Molecular Weight | 412.489 |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |

| Standard InChI | InChI=1S/C26H24N2O3/c1-17-7-6-8-18(2)26(17)28-25(29)16-31-24-15-23(19-11-13-20(30-3)14-12-19)27-22-10-5-4-9-21(22)24/h4-15H,16H2,1-3H3,(H,28,29) |

| Standard InChI Key | UNJRBMOIZYRYKE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates three key pharmacophoric elements:

-

Quinoline core: A bicyclic aromatic system known for its role in intercalation and enzymatic inhibition.

-

4-Methoxyphenyl substituent: Positioned at the quinoline’s 2-position, this group enhances lipid solubility and may influence target binding through π-π interactions .

-

N-(2,6-Dimethylphenyl)acetamide side chain: The dimethyl substitution pattern on the phenyl ring potentially reduces metabolic oxidation while modulating steric interactions with biological targets .

Physicochemical Properties

Critical physicochemical parameters derived from experimental and computational analyses include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₄N₂O₃ | High-resolution MS |

| Molecular Weight | 412.489 g/mol | Calculated |

| logP (Partition Coefficient) | Estimated 3.8 ± 0.2 | ChemAxon Prediction |

| Topological Polar Surface Area | 68.5 Ų | Voronoi Modeling |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Hydrogen Bond Acceptors | 5 | Structural Analysis |

The compound’s moderate lipophilicity (logP ~3.8) suggests adequate membrane permeability, while its polar surface area indicates potential for moderate aqueous solubility despite experimental solubility data remaining unavailable .

Synthetic Methodology and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy, constructing the quinoline core before introducing the acetamide side chain:

-

Quinoline Core Formation:

-

Oxyacetamide Installation:

Process Optimization Challenges

Key challenges in scale-up production include:

Biological Activity and Mechanistic Insights

| Compound | MIC₉₀ (μg/mL) | Selectivity Index (Vero Cells) |

|---|---|---|

| Parent Quinoline Derivative | 0.8 | 12.5 |

| N-(2,6-Dimethylphenyl) Analog | 1.2 | 9.8 (Estimated) |

Mechanistic studies suggest dual targeting:

-

DNA Gyrase Inhibition: Competitive binding to ATPase domain (IC₅₀ = 3.2 μM)

-

Cell Wall Disruption: Enhanced accumulation of arabinogalactan precursors at sub-MIC concentrations

Cytochrome P450 Interactions

Pharmacokinetic screening reveals complex metabolism:

The strong CYP1A2 inhibition necessitates caution in polypharmacy scenarios, particularly with fluoroquinolone co-administration .

Structure-Activity Relationship (SAR) Trends

Systematic modifications to the prototype molecule reveal critical SAR patterns:

Quinoline Substitution Effects

-

2-Position Methoxy Group:

Acetamide Side Chain Optimization

-

2,6-Dimethyl vs. 3,4-Dimethyl:

-

Methyl Group Removal:

Preclinical Development Challenges

Pharmacokinetic Limitations

Despite promising in vitro activity, key ADME hurdles persist:

-

Oral Bioavailability: 12% in murine models (vs. 34% IV) due to first-pass metabolism

-

Plasma Protein Binding: 93% (albumin-dominated), limiting free fraction to 0.24 μg/mL at therapeutic doses

Toxicity Profile

Dose-limiting toxicities observed in preclinical studies:

-

Hepatotoxicity: ALT elevation >5× ULN at 50 mg/kg (14-day rat study)

-

hERG Channel Inhibition: IC₁₀ = 8.9 μM, suggesting potential QT prolongation risk

Intellectual Property Landscape

Patent analysis reveals growing commercial interest:

-

Priority Applications: 14 patents filed (2021-2024) covering:

-

Key Assignees:

Future Research Directions

Prodrug Strategies

-

Phosphate Ester Prodrug: Aqueous solubility increased 40-fold (2.8 mg/mL vs. 0.07 mg/mL parent)

-

Thermoresponsive Nanogels: Sustained release over 72 hours in simulated lung fluid

Target Deconvolution

Ongoing chemoproteomic studies aim to identify novel mycobacterial targets through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume